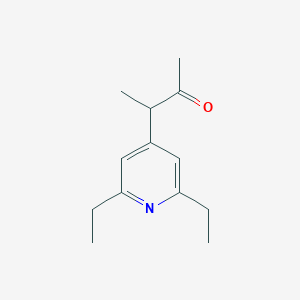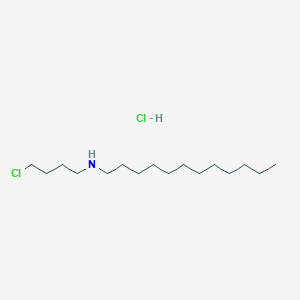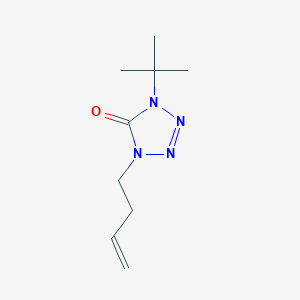
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a but-3-en-1-yl group and a tert-butyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with but-3-en-1-yl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors. In industry, it is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Comparison with Similar Compounds
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as 1-(But-3-en-1-yl)-1H-imidazole and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its tetrazole ring, which imparts distinct reactivity and biological activity compared to other heterocyclic compounds.
Properties
CAS No. |
87996-07-4 |
|---|---|
Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-but-3-enyl-4-tert-butyltetrazol-5-one |
InChI |
InChI=1S/C9H16N4O/c1-5-6-7-12-8(14)13(11-10-12)9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
IBHSIPBTLASACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)N(N=N1)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



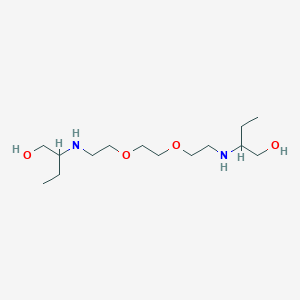
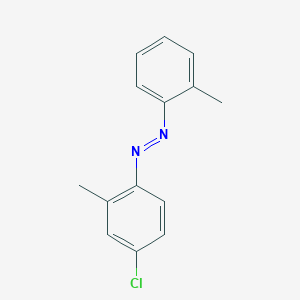
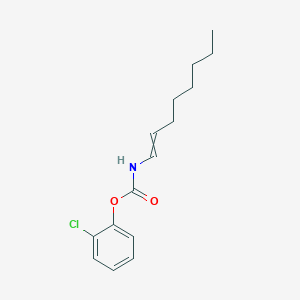

![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)
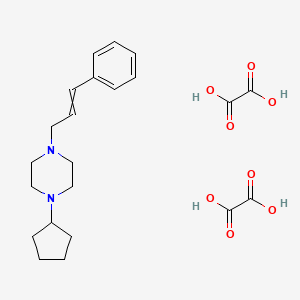
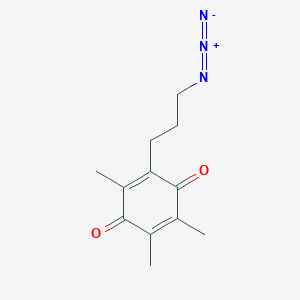
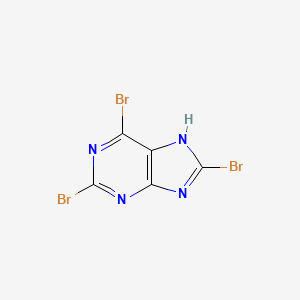
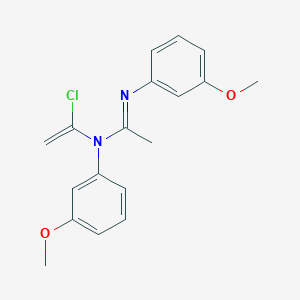
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

